molecular formula C13H12IN B13278909 N-Benzyl-3-iodoaniline

N-Benzyl-3-iodoaniline

Cat. No.: B13278909
M. Wt: 309.14 g/mol
InChI Key: PJIHBBXPQNLKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-iodoaniline (CAS 880256-11-1) is a chemical compound with the molecular formula C 13 H 12 IN and a molecular weight of 309.15 g/mol . This aniline derivative serves as a versatile building block in organic synthesis, particularly in the development of more complex N-benzyl aniline derivatives for pharmaceutical and biochemical research . Its structure, featuring both an iodine substituent and a benzyl group, makes it a valuable intermediate for constructing molecules with potential biological activity. Research indicates that N-benzyl aniline derivatives demonstrate significant antibacterial properties, showing efficacy against pathogens such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, structurally related N-benzyl aniline compounds have been identified as highly potent inhibitors for enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), which are important therapeutic targets for conditions such as Alzheimer's disease and glaucoma . The compound is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12IN

Molecular Weight

309.14 g/mol

IUPAC Name

N-benzyl-3-iodoaniline

InChI

InChI=1S/C13H12IN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2

InChI Key

PJIHBBXPQNLKGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC=C2)I

Origin of Product

United States

Reactivity and Mechanistic Investigations of N Benzyl 3 Iodoaniline Derivatives

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium catalysts, in particular, are widely used for their efficiency and functional group tolerance. The reactivity of aryl halides like N-Benzyl-3-iodoaniline in these reactions is of significant interest for the synthesis of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are central to modern organic synthesis. The reactivity of this compound in such transformations is theoretically plausible; however, specific and detailed studies for this particular isomer are limited in the context of the following well-known named reactions.

The Larock indole (B1671886) synthesis, also known as Larock heteroannulation, is a palladium-catalyzed reaction that typically involves the coupling of an ortho-iodoaniline with a disubstituted alkyne to form a 2,3-disubstituted indole. nih.govresearchgate.net The reaction is highly versatile and has been a cornerstone for the synthesis of a wide array of indole derivatives. researchgate.net

The established mechanism for the Larock annulation is initiated by the oxidative addition of the C-I bond of an ortho-iodoaniline to a Pd(0) complex. This is followed by a sequence of alkyne coordination, migratory insertion, intramolecular cyclization via nitrogen displacement of the halide, and finally, reductive elimination to yield the indole product and regenerate the Pd(0) catalyst. nih.gov

Crucially, this mechanism is predicated on the ortho relationship between the iodine atom and the aniline (B41778) nitrogen, which allows for the formation of the six-membered palladacycle intermediate necessary for cyclization. In the case of this compound, the iodine is in a meta position relative to the nitrogen atom. This geometric constraint prevents the direct intramolecular cyclization required for indole formation via the standard Larock pathway. Consequently, this compound is not a suitable substrate for the classical Larock indole synthesis, and there is no available literature detailing such a reaction.

Intramolecular carbopalladation is a key step in many palladium-catalyzed cyclization reactions. It involves the insertion of an alkene or alkyne into an organopalladium bond within the same molecule. This process is fundamental to the construction of various carbocyclic and heterocyclic ring systems. While this mechanistic step is a component of reactions like the Larock annulation (where the alkyne inserts into the aryl-palladium bond), specific studies detailing intramolecular carbopalladation pathways originating from this compound are not available. For such a reaction to occur, the this compound molecule would need to possess an appropriately positioned unsaturated moiety (alkene or alkyne) to facilitate intramolecular cyclization, and research on such specifically designed substrates of this compound is not documented.

Palladium-catalyzed ortho C-H activation is a powerful strategy for the functionalization of aromatic rings. This approach typically employs a directing group to position the palladium catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. The amino group or a derivative thereof can act as a directing group. In the context of this compound, the benzylamino group could potentially direct the activation of the C-H bonds at the C2 or C6 positions of the aniline ring.

However, the presence of a highly reactive C-I bond at the C3 position would likely lead to competitive oxidative addition at this site under typical palladium-catalyzed C-H activation conditions. Oxidative addition is often a much faster process than C-H activation. Therefore, any reaction would likely proceed via the C-I bond rather than through ortho C-H activation. There are no specific studies in the literature that describe the successful ortho C-H activation of this compound in the presence of its carbon-iodine bond.

Alkyne and alkene insertion are fundamental steps in palladium-catalyzed cross-coupling reactions. Following the oxidative addition of an aryl halide to Pd(0), the resulting arylpalladium(II) species can coordinate to an alkyne or alkene. This is followed by migratory insertion of the unsaturated partner into the aryl-palladium bond, forming a new carbon-carbon bond and a vinyl- or alkylpalladium intermediate. This intermediate can then undergo further reactions.

For this compound, it is conceivable that it could undergo palladium-catalyzed coupling with alkynes or alkenes (e.g., Heck or Sonogashira reactions). The general sequence would involve:

Oxidative addition of the C-I bond of this compound to a Pd(0) catalyst.

Coordination and migratory insertion of an alkyne or alkene.

Subsequent reaction of the resulting organopalladium intermediate (e.g., β-hydride elimination in the Heck reaction or reductive elimination).

While these reactions are standard for many aryl iodides, detailed studies and specific data tables for this compound undergoing such insertion sequences are not prominently featured in the scientific literature.

Migratory cycloannulation reactions are advanced synthetic methods that allow for the formation of cyclic structures through a process involving metal migration along a carbon chain. Palladium-catalyzed versions of these reactions can construct various azaheterocycles. This strategy often involves the functionalization of unactivated alkenes, which are typically challenging substrates.

A study on the construction of azaheterocycles via a Pd-catalyzed migratory cycloannulation strategy with unactivated alkenes has been reported. While this study does not use this compound, it does feature a closely related substrate, N-benzyl-3-iodonaphthalen-2-amine, which successfully participated in the migratory cycloannulation reaction. This suggests that N-aryl-3-iodo scaffolds are potentially viable in such transformations. The proposed mechanism involves the formation of an aryl-Pd(II) intermediate, which then undergoes migratory insertion into the alkene, followed by metal migration and subsequent cyclization.

The general conditions for such a reaction are provided below, although it must be emphasized that these were optimized for ortho-iodoanilines and the specific reactivity of the meta-iodo isomer, this compound, has not been reported.

Table 1: Representative Conditions for Pd-Catalyzed Migratory Cycloannulation

Component Loading/Concentration
Catalyst Pd₂(dba)₃ (1.5 mol%)
Ligand L8 (a specific phosphine (B1218219) ligand) (3.0 mol%)
Base Na₂CO₃ (2.5 equivalents)
Additive ⁿBu₄NCl (2.0 equivalents)
Solvent DMF
Temperature 80 °C

Data derived from a study on related ortho-iodoaniline substrates.

Migratory Cycloannulation Reactions with Unactivated Alkenes
Metal Walking Events via β-H Elimination and Reinsertion

Metal walking, a process involving a sequence of β-hydride elimination and reinsertion steps, allows a metal center to move along a carbon chain. This mechanistic pathway is a key feature in reactions like the isomerization of olefins and certain carbonylation reactions. In the context of palladium catalysis, after an initial migratory insertion of an alkene into a Pd-H or Pd-C bond, the resulting alkyl-palladium intermediate can undergo β-hydride elimination to form a palladium-hydride complex and an olefin. If the olefin reinserts into the Pd-H bond in a different orientation, the palladium has effectively "walked" to a new position.

For a derivative of this compound to undergo such a process, it would typically require an adjacent alkyl chain with accessible β-hydrogens, for instance, if the molecule were to engage in an intramolecular Heck reaction with an N-allyl or similar unsaturated group. However, specific studies detailing metal walking events as a prominent mechanistic pathway for this compound itself are not extensively documented in the surveyed scientific literature.

Quinone Methide Intermediate Formation

ortho-Quinone methides are highly reactive intermediates characterized by a cyclohexadiene core with conjugated exocyclic carbonyl and methylene (B1212753) groups. They are potent electrophiles and readily participate in 1,4-conjugate additions with nucleophiles and [4+2] cycloaddition reactions. The formation of these intermediates can be initiated under thermal, photochemical, or catalytic conditions, often involving the elimination of a leaving group from an ortho-substituted phenol (B47542) derivative.

While these intermediates are crucial in the synthesis of chromanes and in certain biological processes, their formation from an this compound precursor is not a commonly reported transformation. Such a pathway would necessitate significant structural modification, such as the introduction of a hydroxyl group ortho to the benzylamino substituent and a subsequent oxidation/elimination sequence. The available literature does not highlight this as a typical reactive pathway for this compound.

Heck Cross-Coupling Reactions

The Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling an unsaturated halide (like an aryl iodide) with an alkene. wikipedia.org The intramolecular Heck reaction (IMHR) is particularly valuable for constructing cyclic and heterocyclic structures. organicreactions.orgresearchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org

This compound derivatives are well-suited for such reactions. For instance, an N-allyl-3-iodoaniline derivative could undergo an intramolecular Heck reaction to form a nitrogen-containing heterocycle. This strategy has been effectively used to generate tertiary and quaternary stereocenters in the synthesis of complex heterocyclic systems like pyrroloisoquinolines. chim.it

Furthermore, cascade reactions involving a Heck cyclization are also possible. A notable example is the synthesis of indoles from o-bromoanilines and alkenyl halides, where a palladium catalyst promotes a sequence of an initial amination followed by an intramolecular Heck reaction to construct the indole ring. nih.gov This demonstrates the utility of the haloaniline scaffold in sophisticated, multi-step, one-pot transformations.

Silicon-Based Cross-Coupling Reactions

Silicon-based cross-coupling reactions, such as the Hiyama coupling, represent an environmentally benign method for C-C bond formation. rsc.org These reactions couple organosilicon reagents with organic halides, activated by a fluoride (B91410) source or other activators, and are typically catalyzed by palladium. wikipedia.org Organosilanes are advantageous due to their stability, low toxicity, and natural abundance of silicon. rsc.org

The aryl iodide moiety of this compound makes it an excellent electrophilic partner for Hiyama coupling. It can react with various organosilanes, such as aryltrialkoxysilanes or vinyltrimethoxysilane, to form biaryl or styrenyl derivatives, respectively. organic-chemistry.org The reaction has a broad scope and can be performed with various palladium catalysts, including nanoparticle-based systems, and in some cases, can proceed under ligand-free conditions. organic-chemistry.org This reaction allows for the direct extension of the carbon skeleton at the 3-position of the aniline ring.

Copper-Catalyzed Coupling Reactions (e.g., in benzothiazole (B30560) synthesis)

Copper-catalyzed coupling reactions are highly effective for forming carbon-heteroatom bonds. A significant application involving a close analogue of the title compound, N-benzyl-2-iodoaniline, is the synthesis of benzothiazoles. acs.orgorganic-chemistry.org This transformation is achieved through a copper-catalyzed reaction with potassium sulfide (B99878) (K₂S), which serves as the sulfur source. acs.orgorganic-chemistry.org

The reaction proceeds through a dual mechanistic pathway involving both a traditional cross-coupling to form a C-S bond at the iodo-substituted carbon and an oxidative cross-coupling via C(sp³)-H bond activation at the benzylic position. acs.orgorganic-chemistry.org This efficient one-pot method forms two C-S bonds to construct the benzothiazole ring system. acs.orgorganic-chemistry.org Mechanistic studies indicate that molecular oxygen can act as an oxidant and that a potassium 2-(benzylamino)benzenethiolate species is a key intermediate. organic-chemistry.org The reaction conditions have been optimized to achieve high yields, as detailed in the table below. acs.org

Table 1: Optimization of Copper-Catalyzed Benzothiazole Synthesis from N-Benzyl-2-iodoaniline. acs.org
EntryCatalyst (20 mol%)Ligand (40 mol%)SolventYield (%)
1CuIPyridine (B92270)DMF77
2CuBrPyridineDMF85
3CuClPyridineDMF81
4CuBr2,2'-BipyridineDMF88
5CuBr1,10-Phenanthroline (B135089)DMF89
6CuBrTEMEDDMF91
7CuBrTEMEDNMP93

Iridium-Catalyzed Reactions

Iridium complexes are versatile catalysts known for their ability to facilitate a variety of organic transformations, including hydrogen borrowing reactions and C-H bond functionalization. rsc.org While iridium catalysts are commonly used for the N-alkylation of amines with alcohols (the reverse of the synthesis of N-benzyl-anilines), they can also catalyze reactions on the pre-formed molecule. rsc.orgresearchgate.net

A relevant transformation is the intramolecular C-H bond amination. For example, iridium(I) catalysts have been shown to promote the benzylic C-H amination of ortho-homobenzyl-substituted aryl azides to form indolines at room temperature. nih.gov This reaction is believed to proceed through an electrophilic iridium nitrenoid intermediate which inserts into the benzylic C-H bond. nih.gov This suggests that a suitably modified derivative of this compound could undergo an analogous iridium-catalyzed intramolecular cyclization via C-H activation of the benzyl (B1604629) group to generate novel heterocyclic frameworks.

Influence of Ligands and Catalytic Systems on Reactivity and Selectivity

The choice of ligand and metal catalyst is critical in dictating the outcome, reactivity, and selectivity of transformations involving this compound derivatives.

Copper-Catalyzed Systems : In the synthesis of benzothiazoles from N-benzyl-2-iodoaniline, a screening of copper salts (CuI, CuBr, CuCl) and ligands revealed that the combination of CuBr as the catalyst and N,N,N',N'-Tetramethylethylenediamine (TEMED) as the ligand provided the highest product yield. acs.orgorganic-chemistry.org Other ligands like pyridine and 1,10-phenanthroline were also effective but resulted in slightly lower yields, demonstrating the crucial role of the ligand in stabilizing the copper center and facilitating the catalytic cycle. acs.org

Palladium-Catalyzed Systems : In Heck reactions, the nature of the phosphine ligand is paramount. For challenging transformations, such as cascade reactions, specialized ligands like 2-dicyclohexylphosphino-2'-N,N-dimethylaminobiphenyl (DavePhos) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos) have been shown to be superior, enabling reactions even with less reactive aryl chlorides. nih.gov For asymmetric intramolecular Heck reactions, chiral bidentate phosphine ligands such as (R)-BINAP are essential for inducing high enantioselectivity in the formation of stereocenters. chim.it

Silicon-Based Cross-Coupling : The Hiyama coupling's efficiency can also be highly dependent on the catalytic system. While some reactions proceed under ligand-free conditions, organic-chemistry.org challenging couplings, such as those involving unactivated alkyl halides, require specific and sterically bulky trialkylphosphine ligands like P(t-Bu)₂Me to achieve high yields at room temperature. organic-chemistry.org

Iridium-Catalyzed Systems : In iridium-catalyzed reactions, the ligand framework determines the catalyst's activity. For C-H amination, the choice of iridium precursor, such as [(cod)Ir(OMe)]₂, was found to be critical for favoring the desired indoline (B122111) product over other decomposition pathways. nih.gov In N-alkylation reactions, iridium complexes featuring N-heterocyclic carbene (NHC) ligands with functionalized "wingtips" show enhanced catalytic activity compared to simpler analogues. rsc.org

Intramolecular Cyclization and Annulation Reactions

The synthesis of azaheterocycles through intramolecular cyclization is a cornerstone of modern synthetic organic chemistry. In the context of this compound derivatives, palladium-catalyzed reactions are particularly prominent for constructing various nitrogen-containing ring systems. While direct studies on this compound are not extensively detailed in the provided literature, the reactivity of analogous N-allyl- and N-benzyl-2-nitrobenzenamines offers valuable insights into potential cyclization pathways. For instance, palladium-catalyzed N-heteroannulation of these substrates has been shown to produce 2-substituted benzimidazoles. researchgate.net This suggests that under similar palladium catalysis, this compound could undergo intramolecular C-N bond formation to yield fused heterocyclic systems.

The general strategy involves the oxidative addition of the aryl iodide to a low-valent palladium catalyst, followed by intramolecular coordination and insertion of a tethered nucleophile or unsaturated group, and subsequent reductive elimination to afford the cyclized product and regenerate the catalyst. The nature of the substituent on the benzyl group and the aniline ring, as well as the reaction conditions (catalyst, ligand, base, and solvent), would be expected to significantly influence the efficiency and regioselectivity of the cyclization.

Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, represent a highly efficient strategy for the rapid assembly of complex molecular architectures. For derivatives of this compound, these processes can lead to the formation of intricate azaheterocycles. One pertinent example is the domino Heck-aza-Michael reaction. This sequence typically involves an initial intermolecular Heck reaction of an aryl halide with an electron-deficient alkene, followed by an intramolecular aza-Michael addition of a nitrogen nucleophile onto the newly formed double bond. divyarasayan.orgox.ac.uk

In a hypothetical domino reaction involving an appropriately functionalized this compound derivative, the iodoaniline moiety could first undergo a Heck coupling, with the subsequent product poised for an intramolecular cyclization initiated by the benzylic nitrogen. The success of such a cascade would be contingent on the careful selection of substrates and reaction conditions to favor the desired sequence of events over competing side reactions. The following table illustrates a potential domino reaction sequence.

StepReaction TypeReactantsIntermediate/Product
1Heck CouplingThis compound derivative, AlkeneIntermolecularly coupled product
2Aza-Michael AdditionIntermediate from Step 1Cyclized azaheterocycle

Such cascade processes offer significant advantages in terms of atom economy and operational simplicity, enabling the construction of complex heterocyclic frameworks from relatively simple starting materials.

Mechanistic Studies and Reaction Pathways

Understanding the mechanisms of these complex transformations is essential for optimizing reaction conditions and expanding their synthetic utility.

While specific studies on this compound are limited, research on related systems provides strong evidence for the involvement of such intermediates. The characterization of these transient species can be achieved through a combination of spectroscopic techniques (e.g., NMR), X-ray crystallography of stable analogues, and computational studies.

Deuterium (B1214612) labeling experiments are a powerful tool for probing reaction mechanisms, particularly for identifying the origin of hydrogen atoms and determining whether a specific C-H bond is cleaved in the rate-determining step. By strategically replacing hydrogen with deuterium in the starting material, one can track the position of the label in the product or observe a kinetic isotope effect (KIE), which is a change in the reaction rate upon isotopic substitution. figshare.com

For instance, in a study of a palladium-catalyzed aromatic dual C-H acylation, a competition experiment between a deuterated and a non-deuterated substrate revealed a significant intermolecular KIE of 4.0. nih.gov This result strongly indicated that the C-H bond activation is the rate-determining step of the reaction. Similar experiments could be designed for the intramolecular cyclization of this compound derivatives to elucidate the mechanism of C-H activation steps and to distinguish between different possible reaction pathways.

The table below outlines hypothetical deuterium labeling experiments and their potential implications for understanding the reaction mechanism of this compound derivatives.

Labeled PositionPotential Mechanistic Insight
Benzylic C-HElucidation of the role of benzylic C-H activation in the reaction pathway.
Aromatic C-H (ortho to Iodine)Investigation of the involvement of C-H activation at this position in palladacycle formation.
Aromatic C-H (ortho to Nitrogen)Probing for potential alternative C-H activation pathways.

The concepts of inner-sphere and outer-sphere mechanisms are fundamental to understanding electron transfer and bond formation processes in transition metal catalysis. nih.govnih.gov An inner-sphere mechanism involves direct coordination of the substrate to the metal center, with bond formation or cleavage occurring within the coordination sphere of the metal. In contrast, an outer-sphere mechanism involves electron transfer between the metal complex and the substrate without direct coordination. nih.govnih.gov

In the context of palladium-catalyzed reactions of this compound, the distinction between these mechanisms is crucial for understanding how C-N or C-C bonds are formed. For example, a reductive elimination step to form a C-N bond from a palladacycle intermediate would typically be considered an inner-sphere process. Conversely, if a reaction were to proceed through a radical mechanism initiated by a single-electron transfer from the palladium complex to the aryl iodide, it might involve outer-sphere steps.

The nature of the ligands on the palladium catalyst, the solvent, and the electronic properties of the substrates can all influence whether a reaction proceeds via an inner-sphere or outer-sphere pathway. While specific mechanistic studies on this compound are not available in the provided search results, the general principles derived from studies of related systems suggest that the intramolecular cyclization reactions likely proceed through inner-sphere pathways involving the formation of key palladium-substrate intermediates. divyarasayan.org

Regioselectivity and Enantioselectivity Control in Bond Formation

The presence of both an iodo and a benzylamino group on the aniline ring of this compound presents interesting challenges and opportunities for controlling regioselectivity and enantioselectivity in various bond-forming reactions.

Regioselectivity:

The regiochemical outcome of reactions involving this compound derivatives is primarily dictated by the electronic and steric influences of the substituents on the aromatic ring. The iodine atom, being a halogen, is an ortho-, para-director for electrophilic aromatic substitution, although it is deactivating. Conversely, the N-benzylamino group is a strongly activating and ortho-, para-directing group.

In catalytic cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, the carbon-iodine bond is the reactive site. The position of this bond at the 3-position of the aniline ring ensures that coupling reactions will selectively occur at this site. However, the regioselectivity of other potential reactions, such as electrophilic aromatic substitution on the aniline ring, would be more complex. The powerful ortho-, para-directing effect of the N-benzylamino group would likely direct incoming electrophiles to the 2-, 4-, and 6-positions. The steric bulk of the N-benzyl group might hinder substitution at the 2-position, potentially favoring the 4- and 6-positions.

For instance, in a hypothetical nitration reaction, one would expect the formation of a mixture of 2-nitro-N-benzyl-3-iodoaniline and 4-nitro-N-benzyl-3-iodoaniline, with the latter potentially being the major product due to reduced steric hindrance.

Enantioselectivity:

Achieving enantioselectivity in reactions involving this compound would typically require the use of a chiral catalyst or a chiral auxiliary. The molecule itself is achiral. Enantioselective transformations could be envisioned in several scenarios:

Asymmetric Cross-Coupling Reactions: In reactions like the enantioselective Heck reaction, a chiral palladium catalyst could differentiate between the two prochiral faces of an incoming alkene coupling partner, leading to the formation of a chiral product. The structure of the N-benzyl group and any substituents on it could play a role in the stereochemical outcome by interacting with the chiral ligand on the metal catalyst.

Catalytic Asymmetric C-H Functionalization: Direct functionalization of the C-H bonds on the aniline or benzyl rings using a chiral catalyst could also lead to enantiomerically enriched products. The regioselectivity of such a reaction would be a significant challenge to control.

Reactions involving Chiral Derivatives: If the N-benzyl group is replaced with a chiral benzylic group, this could introduce a diastereoselective bias in subsequent reactions.

A hypothetical enantioselective intramolecular Heck reaction of a derivative of this compound could be used to synthesize chiral phenanthridinone structures. The enantioselectivity would be dependent on the choice of a suitable chiral ligand for the nickel or palladium catalyst. nih.gov

Reaction TypePotential for EnantioselectivityKey Factors
Intermolecular Cross-CouplingHighChiral catalyst, nature of coupling partner
Intramolecular CyclizationHighChiral catalyst, substrate geometry
C-H FunctionalizationModerate to HighChiral catalyst, directing group

Structure–Reactivity Relationships in Catalytic Design

The design of effective catalytic systems for reactions involving this compound derivatives hinges on understanding the structure-reactivity relationships of the substrate and the catalyst.

Electronic Effects:

The electronic nature of the N-benzylamino group and the iodo substituent significantly influences the reactivity of the C-I bond in cross-coupling reactions. The electron-donating nature of the amino group can increase the electron density at the carbon bearing the iodine, which might affect the rate of oxidative addition to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)).

Substituents on the N-benzyl ring or the aniline ring can further modulate this reactivity. Electron-donating groups would enhance the electron density, potentially making oxidative addition slower, while electron-withdrawing groups would decrease the electron density, which could facilitate oxidative addition.

Steric Effects:

The steric hindrance provided by the N-benzyl group is a crucial factor in catalyst design. Bulky N-benzyl groups can influence the approach of the catalyst to the C-I bond and can also affect the coordination of the substrate to the metal center. This steric hindrance can be exploited to control selectivity. For instance, in a catalytic reaction, a bulky ligand on the metal catalyst in combination with the steric bulk of the N-benzyl group could create a chiral pocket that favors the formation of one enantiomer over the other.

Furthermore, the choice of ligand on the metal catalyst is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed in cross-coupling reactions to promote oxidative addition and reductive elimination steps in the catalytic cycle. The steric and electronic properties of these ligands must be carefully matched with the substrate to achieve high catalytic activity and selectivity.

For example, in a Suzuki-Miyaura coupling of an unprotected ortho-bromoaniline, the choice of a specific palladium precatalyst with a bulky phosphine ligand was found to be crucial for achieving high yields, highlighting the importance of the catalyst structure in overcoming challenges posed by substituents on the aniline ring. nih.gov

Influence of the Iodine Substituent:

The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making iodoarenes generally more reactive in oxidative addition steps of catalytic cycles. This higher reactivity allows for milder reaction conditions to be used for cross-coupling reactions of this compound compared to its bromo or chloro analogues.

FeatureInfluence on ReactivityImplication for Catalyst Design
N-Benzylamino Group (Electronic) Electron-donating, activates the ringMay require more electron-rich metal centers for efficient oxidative addition.
N-Benzyl Group (Steric) Bulk can hinder catalyst approachLigands with appropriate steric profiles are needed to balance reactivity and selectivity.
Iodine Substituent Highly reactive C-I bondAllows for milder reaction conditions and broader catalyst choice.
Substituents on Rings Modulate electronic and steric propertiesFine-tuning of catalyst and reaction conditions is necessary for optimal results.

Supramolecular Chemistry and Intermolecular Interactions of N Benzyl 3 Iodoaniline Analogues

Halogen Bonding Interactions (Iodine as a Halogen Bond Donor)

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species. beilstein-journals.orgnih.gov This interaction is attributed to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov The strength of this bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.govresearchgate.net

The strength of a halogen bond is sensitive to both electronic and steric factors. diva-portal.orgbeilstein-journals.orgnih.gov

Electronic Effects: The electrophilicity of the σ-hole on the iodine atom is significantly influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups enhance the positive potential of the σ-hole, thereby strengthening the halogen bond. researchgate.netacs.org Conversely, electron-donating groups can diminish the σ-hole's positivity. researchgate.net Computational studies on bromo-iodoaniline isomers have shown that the position of the halogen relative to the amino group affects the electron density distribution and, consequently, the halogen bond strength. For instance, DFT calculations on N-(4-halogenobenzyl)-3-halogenopyridinium cations revealed that the σ-hole electrostatic potential is more positive on the pyridine (B92270) ring's halogen compared to the benzyl (B1604629) ring's halogen, indicating a stronger halogen bond donation from the former. acs.org

Steric Effects: The large van der Waals radius of iodine (1.98 Å) makes halogen bonding involving this atom susceptible to steric hindrance. nih.govnih.gov The geometry of the interacting molecules can either facilitate or impede the ideal alignment for a strong halogen bond, which prefers a near-linear arrangement (C–I···Acceptor angle close to 180°). nih.gov In crowded molecular environments, steric repulsion can lead to weaker or distorted halogen bonds. nih.gov

Table 1: Factors Influencing Halogen Bond Strength

Factor Effect on Halogen Bond Strength
Halogen Identity Increases with polarizability (I > Br > Cl) nih.govresearchgate.net
Electron-withdrawing Substituents Increases strength by enhancing the σ-hole researchgate.netacs.org
Electron-donating Substituents Decreases strength by reducing the σ-hole researchgate.net
Steric Hindrance Can weaken the interaction by preventing optimal alignment nih.gov

| Acceptor Basicity | Stronger interaction with more Lewis basic acceptors beilstein-journals.org |

Hydrogen Bonding Networks (e.g., N-H…O, C-H…O, N-H…N)

Hydrogen bonds are fundamental in directing the assembly of N-benzyl-3-iodoaniline analogues. The secondary amine (N-H) group is a potent hydrogen bond donor, while oxygen and nitrogen atoms within the same or adjacent molecules often act as acceptors. nih.govrsc.org

In the crystal structures of isomeric iodo-N-(nitrobenzyl)anilines, a variety of hydrogen bonds are observed. nih.gov For example, molecules of 2-iodo-N-(4-nitrobenzyl)aniline are linked into chains by C–H···O hydrogen bonds. nih.gov In the 3-iodo isomer, a combination of N–H···O and C–H···O hydrogen bonds, along with other interactions, creates a three-dimensional framework. nih.govresearchgate.net Similarly, studies on nitrobenzylidene-iodoanilines reveal that C–H···O hydrogen bonds can link molecules into chains or sheets. nih.gov In the crystal structure of 3-iodoaniline (B1194756), cooperative N–H···N hydrogen bonds connect molecules into infinite chains. researchgate.net The presence of different functional groups, such as nitro groups, provides oxygen atoms that readily participate as hydrogen bond acceptors. scholarsresearchlibrary.com The interplay of these hydrogen bonds often results in well-defined ring motifs within the crystal lattice. iucr.org

Aromatic π-π Stacking Interactions

Aromatic π-π stacking interactions are another significant force in the crystal packing of this compound and its analogues. These interactions occur between the electron-rich π-systems of the aromatic rings.

In several isomeric nitrobenzylidene-iodoanilines, π-π stacking interactions play a crucial role in extending lower-dimensional structures into higher-dimensional arrays. nih.gov For instance, hydrogen-bonded chains in 4-nitrobenzylidene-2'-iodoaniline are further linked into sheets by these stacking interactions. nih.gov In other isomers, a combination of C-H···O hydrogen bonds and iodo···nitro interactions generates molecular ladders that are subsequently linked into sheets via π-π stacking. nih.gov In some cases, these stacking interactions can even contribute to the formation of a full three-dimensional structure. nih.gov The geometry of these interactions, such as the centroid-to-centroid distance between the rings, is a key parameter in their analysis. iucr.org

Supramolecular Aggregation Patterns and Crystal Engineering Principles

The final supramolecular assembly, whether it be a simple chain, a sheet, or a complex 3D network, is determined by the balance of halogen bonds, hydrogen bonds, and π-π stacking. mdpi.comnih.govnih.gov For example, in 3-iodo-N-(4-nitrobenzyl)aniline, a combination of N–H···O, C–H···O, iodo···nitro, and π-π stacking interactions work in concert to build a three-dimensional framework. nih.govresearchgate.net The prevalence of one type of interaction over another can lead to different aggregation patterns. mdpi.com

A study of nine isomeric nitrobenzylidene-iodoanilines demonstrated a wide variety of structural motifs depending on the substitution pattern. nih.gov

2-Nitrobenzylidene-2'-iodoaniline exists as isolated molecules. nih.gov

3-Nitrobenzylidene-2'-iodoaniline and 2-nitrobenzylidene-3'-iodoaniline both form chains linked by C–H···O hydrogen bonds. nih.gov

In 3-nitrobenzylidene-3'-iodoaniline , a combination of C–H···O hydrogen bonds and iodo···nitro interactions creates ladders that are then linked into sheets by π-π stacking. nih.gov

This comparative analysis highlights how subtle changes in the molecular structure, such as moving a substituent from the ortho to the meta position, can lead to dramatically different solid-state architectures by altering the balance and geometry of the governing intermolecular forces. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
N-(4-halogenobenzyl)-3-halogenopyridinium halides
Iodoaniline
Nitrobenzylidene-iodoanilines
N-(4-nitrobenzyl)aniline
2-Iodo-N-(4-nitrobenzyl)aniline
3-Iodo-N-(4-nitrobenzyl)aniline
4-Nitrobenzylidene-2'-iodoaniline
3-Nitrobenzylidene-2'-iodoaniline
2-Nitrobenzylidene-3'-iodoaniline
3-Nitrobenzylidene-3'-iodoaniline

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecules of this size. DFT calculations allow for the optimization of the molecule's geometry and the prediction of a wide array of electronic properties.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule by visualizing the electrostatic potential on the electron density surface. It identifies regions that are rich or poor in electrons, which correspond to sites for nucleophilic and electrophilic attack, respectively.

In N-Benzyl-3-iodoaniline, the MEP surface would reveal distinct regions of varying potential. The nitrogen atom, with its lone pair of electrons, is expected to be a region of negative electrostatic potential (typically colored red or yellow), indicating its nucleophilic character. Conversely, the hydrogen atom attached to the nitrogen will exhibit a positive potential. A significant feature for this molecule is the iodine atom. Due to a phenomenon known as a "σ-hole," the region along the extension of the C-I covalent bond has a positive electrostatic potential, making it an electrophilic site capable of forming halogen bonds. nih.govbeilstein-journals.org Studies on similar N-(4-halogenobenzyl)-3-halogenopyridinium cations have shown that the magnitude of this positive σ-hole on iodine is significant and plays a key role in intermolecular interactions. acs.org The aromatic rings also contribute to the MEP, with the π-electron clouds generally showing negative potential above and below the plane of the rings.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

Molecular Region Predicted Electrostatic Potential Predicted Reactivity
Nitrogen Atom (Lone Pair) Negative (Red/Yellow) Nucleophilic site, proton acceptor
Iodine Atom (σ-hole) Positive (Blue) Electrophilic site, halogen bond donor
N-H Hydrogen Positive (Blue) Hydrogen bond donor

This table represents predicted values based on theoretical principles and data from analogous compounds.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. iupac.org The energies of these orbitals and the gap between them are crucial indicators of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) moiety, specifically with large contributions from the nitrogen lone pair and the π-system of the iodo-substituted phenyl ring. This localization makes the molecule susceptible to electrophilic attack at these sites. The LUMO is likely distributed over the benzyl (B1604629) group and the anti-bonding orbitals of the iodo-substituted ring. A smaller HOMO-LUMO energy gap generally implies higher reactivity. dergipark.org.tr

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. A computational study on the closely related N-Benzyl-3-nitroaniline provides analogous FMO data that can serve as a reference. researchgate.net

Table 2: Predicted Global Reactivity Descriptors for this compound (based on DFT calculations of analogues)

Descriptor Formula Predicted Value (Illustrative) Interpretation
HOMO Energy (EHOMO) - ~ -5.8 eV Electron-donating ability
LUMO Energy (ELUMO) - ~ -1.2 eV Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO ~ 4.6 eV Kinetic stability, reactivity
Chemical Potential (µ) (EHOMO + ELUMO) / 2 ~ -3.5 eV Escaping tendency of electrons
Global Hardness (η) (ELUMO - EHOMO) / 2 ~ 2.3 eV Resistance to change in electron distribution
Global Softness (S) 1 / (2η) ~ 0.22 eV⁻¹ Polarizability, reactivity

Note: The numerical values are illustrative, based on data from analogous compounds like N-Benzyl-3-nitroaniline, and would require specific DFT calculations for this compound for precise determination.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. uni-muenchen.denumberanalytics.com This method is particularly effective for quantifying intramolecular interactions, such as hyperconjugation and resonance, by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs.

For this compound, key NBOs would include the core orbitals, bonding (σ and π) orbitals, antibonding (σ* and π) orbitals, and the lone pair (n) on the nitrogen atom. batistalab.com A crucial interaction to analyze would be the delocalization of the nitrogen lone pair into the antibonding π orbitals of the attached phenyl ring (nN → π*C-C). This interaction is characteristic of anilines and is responsible for the electron-donating nature of the amino group and its activation of the aromatic ring. The energy associated with this delocalization, calculated via second-order perturbation theory within the NBO framework, quantifies the strength of this resonance effect. uni-muenchen.de Other significant interactions would involve hyperconjugation between C-H or C-C σ bonds and adjacent antibonding orbitals.

Table 3: Principal Expected NBO Donor-Acceptor Interactions in this compound

Donor NBO Acceptor NBO Type of Interaction Significance
n(N) π*(C1-C6) of iodo-phenyl ring Lone Pair → π* Strong resonance, activates the ring, influences geometry
σ(C-H) of benzyl CH₂ σ*(N-C) σ → σ* Hyperconjugation, stabilizes the conformation
π(C=C) of phenyl rings π*(C=C) of same ring π → π* Intramolecular charge transfer, electronic delocalization

This table outlines the expected primary intramolecular interactions that would be quantified by an NBO analysis.

Mechanistic Modeling and Transition State Characterization

This compound is a versatile substrate for various transition-metal-catalyzed cross-coupling reactions, owing to the presence of the reactive carbon-iodine bond. Mechanistic modeling using DFT can elucidate the reaction pathways, identify intermediates, and characterize the transition states for these transformations.

A common reaction involving aryl iodides is the palladium-catalyzed Heck reaction. researchgate.net For this compound, a plausible reaction mechanism would begin with the oxidative addition of the C-I bond to a low-valent palladium(0) catalyst. This step involves a three-centered transition state and is generally the rate-determining step. The resulting arylpalladium(II) intermediate can then undergo migratory insertion with an alkene, followed by β-hydride elimination to yield the final product and regenerate the Pd(0) catalyst. Theoretical studies on the intramolecular Heck reaction of N-allyl-2-iodo-aniline have confirmed this general pathway and have been used to rationalize product selectivity. researchgate.net

Similarly, in copper-catalyzed reactions, such as the synthesis of benzothiazoles from N-benzyl-2-iodoaniline and potassium sulfide (B99878), DFT calculations can model the transition states for C-S bond formation. dergipark.org.tr For this compound, modeling would help predict the feasibility and energetics of similar transformations, characterizing the key intermediates and transition state structures involved in the catalytic cycle.

Prediction of Spectroscopic Properties and Conformational Preferences

Computational methods are adept at predicting spectroscopic properties and analyzing the conformational landscape of flexible molecules. For this compound, significant conformational freedom exists due to rotation around the Caryl-N bond and the N-CH₂ bond.

Theoretical conformational analysis can identify the most stable conformers (ground states) and the energy barriers for rotation between them. researchgate.net For this compound, different spatial arrangements of the benzyl group relative to the iodoaniline plane would exist. These conformers, which could be described by key dihedral angles, would likely be separated by low energy barriers, leading to a dynamic equilibrium at room temperature. Studies on related N-benzyl derivatives have used computational methods to map out the potential energy surface and understand conformational preferences, which are often governed by a delicate balance of steric repulsion and weak intramolecular interactions like C-H···π stacking. ethz.ch

Furthermore, DFT can be used to predict NMR chemical shifts (GIAO method) and vibrational frequencies (IR and Raman spectra). By calculating these properties for different low-energy conformers and comparing them with experimental data, it is possible to validate the predicted structures and gain a deeper understanding of the molecule's behavior in solution. researchgate.net

Table 4: Key Dihedral Angles Defining the Conformation of this compound

Dihedral Angle Description Significance
Cortho-Cipso-N-Cbenzyl Rotation around the Caryl-N bond Defines the orientation of the N-benzyl group relative to the iodoaniline ring

Applications in Advanced Organic Synthesis

Intermediates in Fine Chemical Synthesis

Precursors for Advanced Materials

N-Benzyl-3-iodoaniline serves as a versatile precursor in the synthesis of advanced organic materials due to its unique structural features. The presence of a reactive iodine atom on the aromatic ring, combined with a secondary amine protected by a benzyl (B1604629) group, allows for tailored chemical modifications. The iodine atom is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the N-benzyl group provides steric bulk and modulates the electronic properties of the amine, which can be crucial for controlling polymerization processes and enhancing the solubility of resulting polymers. These characteristics make it a valuable building block for materials such as functionalized graphene and high-performance polybenzamides.

Functionalized Graphene

The covalent functionalization of graphene is a critical strategy for tuning its physical and chemical properties, thereby expanding its applications in electronics, composites, and sensors. This compound is a suitable candidate for grafting onto graphene surfaces through established organometallic cross-coupling methodologies. Reactions such as the Ullmann and Sonogashira couplings, which are known to proceed effectively with aryl iodides, can be adapted for this purpose. wikipedia.orgresearchgate.netnih.gov

In a hypothetical approach based on Ullmann-type coupling, a graphene substrate is first modified to introduce reactive sites. wikipedia.orgmdpi.com The this compound can then be covalently bonded to these sites via a copper- or palladium-catalyzed reaction. The robust carbon-iodine bond is readily activated by the metal catalyst, leading to the formation of a new carbon-carbon bond with the graphene lattice. This process anchors the N-benzyl-aniline moiety onto the graphene sheet, altering its surface chemistry and electronic characteristics.

Similarly, the Sonogashira reaction offers a pathway to introduce a rigid, conjugated linker between the graphene and the functional molecule. nih.govwikipedia.org This palladium- and copper-co-catalyzed reaction couples the aryl iodide with a terminal alkyne. nih.gov By using an alkyne-modified graphene surface or a bifunctional alkyne linker, this compound can be efficiently grafted, creating a highly conjugated and thermally stable material.

Table 1: Proposed Reaction Conditions for Graphene Functionalization

ParameterUllmann-type CouplingSonogashira Coupling
Precursor This compoundThis compound
Substrate Modified GrapheneAlkyne-Terminated Graphene
Catalyst Copper(I) Iodide (CuI)Bis(triphenylphosphine)palladium(II) dichloride
Co-catalyst -Copper(I) Iodide (CuI)
Base Potassium Carbonate (K₂CO₃)Triethylamine (Et₃N)
Solvent Dimethylformamide (DMF)Tetrahydrofuran (B95107) (THF)/Triethylamine
Temperature 100-140 °C60-80 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Polybenzamides

Polybenzamides are a class of aromatic polyamides (aramids) known for their exceptional thermal stability and mechanical strength. The synthesis of high-performance polybenzamides can be conceptualized starting from this compound through a multi-step process involving monomer synthesis followed by polymerization.

Monomer Synthesis: The first step is the conversion of this compound into a polymerizable AB-type monomer, such as methyl N-benzyl-3-aminobenzoate. This transformation can be achieved via palladium-catalyzed carbonylation. rsc.org In this reaction, the carbon-iodine bond is subjected to carbon monoxide in the presence of a palladium catalyst and an alcohol (e.g., methanol), yielding the corresponding benzoate (B1203000) ester. The N-benzyl group remains intact during this process and serves as a crucial protecting group for the amine.

Table 2: Representative Conditions for Monomer Synthesis via Carbonylation

ParameterValue/Compound
Starting Material This compound
Reagents Carbon Monoxide (CO), Methanol (B129727) (MeOH)
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand 1,3-Bis(diphenylphosphino)propane (dppp)
Base Triethylamine (Et₃N)
Solvent Dimethyl Sulfoxide (DMSO)
Pressure (CO) 5-10 atm
Temperature 80-100 °C
Product Methyl N-benzyl-3-aminobenzoate

Polymerization: Once the monomer is synthesized, the subsequent step is polycondensation to form the polybenzamide. Chain-growth polycondensation is a modern approach that allows for the synthesis of well-defined aromatic polyamides with controlled molecular weights and low polydispersity. researchgate.net The N-benzyl-protected aminobenzoate monomer can be polymerized in the presence of a strong base and a suitable initiator. The N-benzyl group enhances the solubility of the resulting polymer in organic solvents and prevents undesirable side reactions at the nitrogen atom, facilitating the formation of high molecular weight chains. researchgate.netscispace.com The resulting N-benzylated polybenzamide can be used as is, or the benzyl groups can potentially be removed in a post-polymerization step to yield the final, unsubstituted poly-m-benzamide.

Table 3: Research Findings on N-Protected Polybenzamide Synthesis

FeatureDescriptionReference
Polymerization Method Chain-Growth Polycondensation researchgate.net
Monomer Type Phenyl 4-(4-octyloxybenzylamino)benzoate researchgate.net
Initiator Phenyl 4-nitrobenzoate researchgate.net
Base Lithium bis(trimethylsilyl)amide (LiHMDS) scispace.com
Key Advantage Synthesis of well-defined aromatic polyamides with controlled molecular weight and low polydispersity. researchgate.net
Role of N-protection Enhances solubility and allows for controlled polymerization. researchgate.netscispace.com

Table of Mentioned Compounds

Compound Name
This compound
Carbon Monoxide
Methanol
Palladium(II) Acetate
1,3-Bis(diphenylphosphino)propane
Triethylamine
Dimethyl Sulfoxide
Methyl N-benzyl-3-aminobenzoate
Copper(I) Iodide
Bis(triphenylphosphine)palladium(II) dichloride
Potassium Carbonate
Dimethylformamide
Tetrahydrofuran
Phenyl 4-(4-octyloxybenzylamino)benzoate
Phenyl 4-nitrobenzoate

Q & A

What are the established synthetic routes for N-Benzyl-3-iodoaniline, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
this compound can be synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. A common approach involves iodination of N-benzylaniline derivatives using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to avoid over-iodination . Yield optimization requires monitoring reaction time and stoichiometry, as excess iodine may lead to di-iodinated byproducts. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization via 1H^1H-NMR and HRMS is critical to confirm regioselectivity and purity .

How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Level: Advanced
Methodological Answer:
Discrepancies in NMR data (e.g., unexpected aromatic proton shifts) may arise from solvent effects, impurities, or conformational isomerism. To address this:

Repeat experiments under identical conditions to rule out procedural errors.

Use complementary techniques like 13C^{13}C-NMR, DEPT, or 2D-COSY to assign signals unambiguously.

Compare data with computationally predicted shifts (DFT calculations) to identify mismatches .

Cross-validate with HRMS to confirm molecular integrity . Contradictions in literature should be analyzed through systematic replication and meta-analytical frameworks .

What safety protocols are critical when handling this compound in air-sensitive reactions?

Level: Basic
Methodological Answer:
Key precautions include:

  • Storage: In amber vials under inert gas (N2_2/Ar) at –20°C to prevent iodine loss or oxidation .
  • Handling: Use gloveboxes for air-sensitive steps (e.g., Grignard reactions).
  • First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for inhalation, per SDS guidelines .

Advanced Considerations:

  • Monitor thermal stability via DSC/TGA to identify decomposition thresholds.
  • Use Schlenk lines for moisture-sensitive syntheses and real-time gas evolution monitoring .

How can computational modeling guide the design of this compound-based catalysts?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) can predict:

Reactivity: Electron density maps to identify sites for cross-coupling (e.g., Suzuki-Miyaura) by analyzing C–I bond polarization .

Transition States: Activation energies for iodination or debenzylation steps.

Non-covalent interactions: π-Stacking or halogen bonding in supramolecular assemblies. Validate models with experimental HRMS and X-ray crystallography (if crystals are obtainable) .

What are the challenges in purifying this compound, and how can they be mitigated?

Level: Basic
Methodological Answer:
Common issues include:

  • Co-elution of byproducts: Optimize chromatography solvents (e.g., dichloromethane/methanol for polar impurities).
  • Iodine sublimation: Use cold traps during rotary evaporation.
  • Purity Confirmation: Combine TLC (multiple solvent systems) with HPLC-MS for trace impurity detection .

Advanced Strategies:

  • Employ preparative HPLC with chiral columns for enantiomeric separation.
  • Utilize recrystallization in ethanol/water mixtures under controlled cooling rates .

How can researchers design stability studies for this compound under varying conditions?

Level: Advanced
Methodological Answer:

Stress Testing: Expose the compound to UV light, heat (40–80°C), and humidity (75% RH) over 1–4 weeks.

Analytical Monitoring: Track degradation via:

  • UV-Vis Spectroscopy: Detect iodobenzene formation.
  • LC-MS: Identify hydrolytic or oxidative byproducts.

Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard storage .

What methodologies are recommended for analyzing contradictory literature on this compound reactivity?

Level: Advanced
Methodological Answer:

Systematic Review: Compile all reported synthetic conditions and outcomes.

Critical Appraisal: Assess experimental variables (e.g., solvent polarity, catalyst loading) using statistical tools like ANOVA.

Replication Studies: Repeat key experiments under standardized conditions to isolate confounding factors .

Meta-Analysis: Correlate reaction yields with electronic parameters (Hammett constants) to identify trends .

How can this compound be utilized in mechanistic studies of C–N bond formation?

Level: Advanced
Methodological Answer:

Kinetic Isotope Effects (KIE): Compare reaction rates using 127I^{127}I/125I^{125}I isotopes to probe bond-breaking steps.

In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation during Ullmann or Buchwald-Hartwig couplings.

Cross-Over Experiments: Introduce deuterated benzyl groups to trace migratory pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.